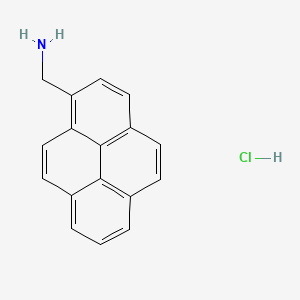

1-Pyrenemethylamine hydrochloride

Descripción

Contextualizing the Significance of 1-Pyrenemethylamine Hydrochloride in Chemical Science

The significance of this compound in chemical science is intrinsically linked to the distinct fluorescent characteristics of its pyrene (B120774) moiety. Pyrene is a polycyclic aromatic hydrocarbon (PAH) known for its ability to exhibit excimer formation. An excimer is a short-lived dimeric species formed between an excited-state fluorophore and a ground-state fluorophore of the same kind. This phenomenon results in a new, red-shifted emission band in the fluorescence spectrum, and the ratio of the monomer to excimer emission intensity is highly sensitive to the distance and orientation between the pyrene molecules.

This property is a powerful tool for probing molecular proximity and conformational changes in various systems. The amine group on this compound provides a convenient attachment point to covalently label a wide range of molecules, including biomolecules and synthetic polymers. acs.orgscience.gov Once attached, the pyrene tag can report on processes such as protein folding, lipid membrane dynamics, and polymer chain interactions. nih.gov

Furthermore, the fluorescence of pyrene derivatives can be influenced by the local microenvironment, a phenomenon known as solvatochromism. This sensitivity to polarity makes this compound and its derivatives effective probes for characterizing the interiors of micelles, polymers, and other organized assemblies. rsc.org The compound's fluorescence can also be quenched or enhanced by the presence of specific analytes, forming the basis for highly sensitive chemical sensors. rsc.org

Historical Overview of this compound Research Trajectories

The use of pyrene as a fluorescent probe has a long history, with early studies focusing on its fundamental photophysical properties and its application in understanding the structure of biological molecules like proteins. nih.gov The development of synthetic routes to functionalized pyrene derivatives was a crucial step in expanding their utility. The synthesis of compounds like 1-bromopyrene, a key precursor, has been known since the 1930s and has been refined over the decades to allow for more efficient and scalable production. orgsyn.org

The specific synthesis and detailed investigation of this compound emerged as chemists sought to create pyrene derivatives with versatile functional groups for conjugation. The primary amine group of this compound, available as a stable hydrochloride salt, proved to be an ideal handle for linking the pyrene fluorophore to other molecules through well-established amine chemistry.

Early research trajectories likely focused on fundamental studies, such as labeling biomolecules to investigate their structure and dynamics. As nanotechnology emerged, researchers began to explore the use of this compound for the non-covalent functionalization of single-walled carbon nanotubes (SWNTs). The pyrene moiety interacts with the surface of the nanotubes through π-π stacking, while the charged amine group can interact with other molecules, such as DNA. sigmaaldrich.com This opened up new avenues for the use of this compound in materials science and bionanotechnology.

Current Research Landscape and Emerging Trends of this compound

The current research landscape for this compound is vibrant and expanding, with a significant focus on the development of advanced materials and sensors.

Chemical Sensors: A major trend is the design of "turn-on" or "turn-off" fluorescent sensors for the detection of various analytes. For instance, derivatives of this compound have been incorporated into chemosensors for the highly selective detection of metal ions like copper (Cu²⁺) and iron (Fe³⁺) in aqueous solutions and even within living cells. rsc.org These sensors often rely on mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence. The development of pH-responsive probes based on pyrene derivatives is another active area, with applications in monitoring pH changes in biological systems and industrial processes. nih.gov

Drug Delivery Systems: An emerging trend is the use of this compound in the construction of smart drug delivery systems. For example, it has been used to synthesize pyrenyl hyaluronan (Py-HA), a polymer that can self-assemble into nanoparticles and act as a pH-triggered drug carrier. sigmaaldrich.comsigmaaldrich.com The compound has also been employed in the functionalization of graphene oxide nanoparticles for targeted drug delivery and gene therapy in cancer research. nih.gov

Nanomaterials: The functionalization of nanomaterials remains a key research area. This compound is used to modify the surface of various nanoparticles to enhance their stability, solubility, and functionality for biological applications. Its ability to facilitate the interaction of nanomaterials with biological entities like DNA continues to be explored for biosensing and therapeutic applications. rsc.org

Interdisciplinary Relevance of this compound Studies

The study and application of this compound are inherently interdisciplinary, bridging chemistry, biology, materials science, and medicine.

Biochemistry and Molecular Biology: In these fields, the compound is used as a fluorescent label to study protein conformation, protein-protein interactions, and the dynamics of biological membranes. nih.gov Its ability to report on molecular-level changes provides valuable insights into fundamental biological processes.

Materials Science: Materials scientists utilize this compound to create novel functional materials. This includes the development of fluorescent polymers, self-assembling systems, and hybrid materials incorporating nanoparticles. rsc.org The unique optical properties of the pyrene moiety are harnessed to create materials with responsive and sensing capabilities.

Biomedical Engineering and Medicine: The application of this compound in drug delivery and bioimaging highlights its relevance to the medical field. Researchers are designing sophisticated nanocarriers for targeted cancer therapy and developing fluorescent probes for in-vivo imaging and diagnostics. nih.govsigmaaldrich.com The ability to visualize and track biological processes at the cellular level is crucial for advancing our understanding and treatment of diseases.

The interdisciplinary nature of research involving this compound underscores its versatility and importance as a molecular tool in modern science.

Chemical Compound Information

| Compound Name |

| 1-Bromopyrene |

| 1-Pyrenemethylamine |

| This compound |

| Copper (Cu²⁺) |

| Iron (Fe³⁺) |

| Pyrene |

| Pyrenyl hyaluronan |

Research Application Data

| Research Area | Application of this compound | Key Research Finding | Relevant Fields |

|---|---|---|---|

| Chemical Sensing | Precursor for fluorescent chemosensors | Enables selective detection of metal ions (e.g., Cu²⁺, Fe³⁺) and pH changes through fluorescence modulation. | Analytical Chemistry, Environmental Science |

| Drug Delivery | Component in the synthesis of pH-responsive polymer nanoparticles (e.g., Py-HA) and functionalized graphene oxide. | Facilitates the creation of smart carriers for targeted and controlled release of therapeutics. | Pharmaceutical Science, Nanomedicine |

| Nanomaterials | Functionalizing agent for single-walled carbon nanotubes (SWNTs) and other nanoparticles. | Improves the dispersion and biocompatibility of nanomaterials and enables their interaction with biological molecules like DNA. | Materials Science, Bionanotechnology |

| Biomolecular Studies | Fluorescent label for proteins and other biomolecules. | Allows for the investigation of protein conformation, folding, and interactions through fluorescence spectroscopy. | Biochemistry, Molecular Biology |

Propiedades

IUPAC Name |

pyren-1-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N.ClH/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12;/h1-9H,10,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNMXKKNDSHTFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469284 | |

| Record name | 1-Pyrenemethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93324-65-3 | |

| Record name | 1-Pyrenemethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrenemethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Pyrenemethylamine Hydrochloride and Its Derivatives

Advanced Synthetic Routes to 1-Pyrenemethylamine Hydrochloride Derivatives

The journey from the stable hydrochloride salt to more complex pyrene (B120774) derivatives involves several strategic synthetic transformations. These routes are designed to leverage the unique characteristics of the pyrene moiety while introducing new functionalities.

Preparation of 1-Pyrenemethylamine from this compound

The initial and often essential step in many synthetic pathways involving this compound is its conversion to the free base, 1-pyrenemethylamine. This is typically achieved by dissolving the hydrochloride salt in a basic aqueous solution, which neutralizes the hydrochloric acid and liberates the primary amine. The free base can then be extracted from the aqueous layer using an organic solvent, such as diethyl ether. Subsequent drying of the organic layer, often with sodium sulfate (B86663), followed by solvent removal through rotary evaporation, yields 1-pyrenemethylamine as a solid. rsc.org This foundational step is critical for subsequent reactions where the free amine is required for nucleophilic attack.

Multi-step Synthetic Strategies for Pyrene Derivatives Utilizing this compound

This compound is a versatile starting material for the multi-step synthesis of a wide array of pyrene derivatives. sigmaaldrich.com These strategies often begin with the conversion to the free amine, as described previously. Following this, the 1-pyrenemethylamine can undergo various reactions to introduce different functional groups. For instance, it can be used in the noncovalent functionalization of single-walled carbon nanotubes (SWNTs). sigmaaldrich.com The cationic moieties derived from this compound can bind strongly to the negatively charged phosphate (B84403) backbone of DNA, highlighting its utility in creating materials for biological applications. sigmaaldrich.com Furthermore, more complex derivatives can be achieved through reactions like C-H borylation, which allows for the regioselective introduction of boryl groups onto the pyrene core, opening pathways to a diverse range of 2- and 2,7-substituted pyrenes. nih.gov These borylated intermediates can then participate in cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, to introduce aryl, alkynyl, and amino groups, respectively. nih.gov

Synthesis of Schiff-Base Ligands from this compound

A significant application of 1-pyrenemethylamine, derived from its hydrochloride salt, is in the synthesis of Schiff-base ligands. sigmaaldrich.com Schiff bases, characterized by the azomethine (-CH=N-) group, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. redalyc.orgnih.govresearchgate.netresearchgate.netdergipark.org.tr This reaction is a cornerstone of coordination chemistry, as the resulting ligands can coordinate with various metal ions. researchgate.net The synthesis typically involves reacting 1-pyrenemethylamine with a suitable aldehyde or ketone in a solvent like ethanol, often under reflux conditions. redalyc.org The resulting Schiff-base ligands, incorporating the fluorescent pyrene unit, are of great interest for developing fluorescent chemosensors and materials with unique photophysical properties. For example, a Schiff-base ligand has been prepared from this compound for applications in detecting metal ions. sigmaaldrich.com

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| 1-Pyrenemethylamine | Aldehyde/Ketone | Schiff-Base Ligand | Azomethine group (-CH=N-) |

One-Pot and Cascade Reactions for Derivatization

While specific examples of one-pot or cascade reactions directly starting from this compound are not extensively detailed in the provided context, the principles of such efficient synthetic strategies are relevant. One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, offer advantages in terms of reduced waste, time, and resources. Cascade reactions, a subset of one-pot reactions, involve a sequence of intramolecular transformations initiated by a single event. The derivatization of 1-pyrenemethylamine could potentially be streamlined using these approaches. For instance, a one-pot synthesis could involve the in-situ formation of the free amine from the hydrochloride salt, followed immediately by reaction with an electrophile, such as an acyl chloride or an aldehyde, to form an amide or a Schiff base, respectively.

Functionalization Techniques Involving this compound

The functionalization of molecules with a pyrene moiety is a powerful strategy for developing fluorescent probes and reporters. This compound, as a primary source of the pyrenyl group, is central to these techniques.

Amide Coupling Reactions for Pyrenyl Probe Synthesis

Amide coupling reactions are a robust and widely used method for attaching the pyrenemethylamine group to other molecules, thereby creating fluorescent probes. nih.gov This process typically involves the reaction of 1-pyrenemethylamine (obtained from its hydrochloride salt) with a carboxylic acid. The reaction is facilitated by a coupling agent, such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), and often includes an additive like 1-hydroxybenzotriazole (B26582) (HOBT) to improve efficiency. nih.gov A base, for example, triethylamine (B128534) (TEA), is also added to neutralize the acid formed during the reaction. nih.gov This methodology has been successfully employed to synthesize novel phenanthridine (B189435)–pyrene conjugates, where the pyrene and phenanthridine units are linked by an amide bond. nih.gov These conjugates have shown promise as fluorescent probes for DNA, RNA, and enzymes due to the pyrene's sensitivity to its microenvironment. nih.gov

| Reagents | Reaction Type | Product | Application |

| 1-Pyrenemethylamine, Carboxylic Acid, HBTU, HOBT, TEA | Amide Coupling | Pyrenyl-amide conjugate | Fluorescent Probe |

Carbodiimide-Mediated Conjugation Methods

Carbodiimide-mediated coupling is a cornerstone technique for covalently linking the primary amine of 1-pyrenemethylamine to molecules bearing carboxylic acid groups. This reaction forms a stable amide bond. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS), activate the carboxyl group, making it susceptible to nucleophilic attack by the amine of 1-pyrenemethylamine. This strategy is frequently employed to attach the pyrene label to biomolecules, polymers, and functionalized surfaces. For instance, this method has been used to synthesize pyrenyl hyaluronan (Py-HA), a polymer designed for pH-triggered drug delivery systems. sigmaaldrich.com

Non-Covalent Functionalization via π-π Interactions

The large, planar aromatic system of the pyrene moiety is ideal for establishing strong, non-covalent π-π stacking interactions. nih.gov This property allows this compound to adsorb onto the surfaces of materials with extended sp²-hybridized carbon networks, such as single-walled carbon nanotubes (SWNTs) and graphene, without altering their covalent framework. nih.govsigmaaldrich.com In this arrangement, the pyrene group acts as an anchor to the material's surface. The attached methylamine (B109427) group, which is protonated in the hydrochloride salt, presents a cationic moiety that can, for example, interact electrostatically with negatively charged molecules like the phosphate backbone of DNA. sigmaaldrich.com This approach is valued for modifying the surface properties of materials while preserving their intrinsic electronic and structural integrity. nih.gov

Click Chemistry Applications in this compound Derivatization

Click chemistry encompasses a class of reactions known for their high efficiency, specificity, and biocompatibility. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example. To utilize this method, 1-pyrenemethylamine must first be derivatized to bear either an alkyne or an azide (B81097) functional group.

In one synthetic route, the free base, 1-pyrenemethylamine, is reacted with an acyl chloride containing a terminal alkyne, such as 4-pentynoyl chloride, to form an alkynated pyrene derivative. rsc.org This new molecule can then be "clicked" onto a substrate that has been functionalized with an azide group. This modular approach provides a highly efficient and specific method for attaching the pyrene unit to complex molecular architectures and materials, finding use in the development of responsive biomaterials and drug delivery systems. nih.gov

Purification and Characterization Techniques in this compound Synthesis

Rigorous purification and characterization are critical to ensure the identity and purity of this compound and its derivatives after synthesis.

Chromatographic Purification Strategies

Following a synthesis, the crude product often contains unreacted starting materials, reagents, and byproducts that must be removed. Column chromatography is a standard method for this purpose. For instance, after reacting 1-pyrenemethylamine with 4-pentynoyl chloride, the resulting product can be purified by washing the organic phase with basic and acidic water to remove unreacted reagents, followed by drying and solvent evaporation. rsc.org For more precise separation and purity analysis, high-performance liquid chromatography (HPLC) is often used, which offers higher resolution compared to standard column chromatography. nih.gov

Spectroscopic Confirmation of Molecular Structure (e.g., NMR, Mass Spectrometry)

A combination of spectroscopic techniques is essential to confirm the molecular structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atoms. nih.govresearchgate.net In the ¹H NMR spectrum of a pyrene derivative, the aromatic protons of the pyrene ring typically appear as a complex multiplet in the downfield region (around 7.8–8.5 ppm). Signals corresponding to the methylene (B1212753) (-CH₂-) and amine (-NH-) protons are also observed at characteristic chemical shifts. rsc.orgnih.gov Similarly, ¹³C NMR spectroscopy is used to confirm the presence of all carbon atoms in the molecule, including the distinct signals from the pyrene ring and the aliphatic side chain. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight of the compound, confirming its elemental composition. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are commonly employed. rsc.org For this compound, the analysis would confirm the mass corresponding to the molecular formula C₁₇H₁₄ClN. nih.gov

Below is a representative table of expected NMR data for a derivative of 1-pyrenemethylamine.

| Proton Type | Typical ¹H NMR Chemical Shift (δ, ppm) | Carbon Type | Typical ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic (Pyrene) | 7.8 - 8.5 (multiplet) | Aromatic (Pyrene) | 122 - 132 |

| Methylene (-CH₂-) | ~4.5 (singlet or triplet) | Methylene (-CH₂-) | ~45 |

| Amine (-NH₃⁺) | Variable, often broad | ||

| Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure. |

Elemental Analysis for Compound Verification

Elemental analysis provides quantitative evidence of a compound's purity and empirical formula by determining the percentage composition of carbon (C), hydrogen (H), and nitrogen (N). The experimentally measured percentages are compared against the theoretically calculated values for the proposed molecular formula, C₁₇H₁₃N·HCl. sigmaaldrich.com A close agreement between the found and calculated values, typically within ±0.4%, is a strong confirmation of the compound's identity and purity.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 76.25 | (Value to be determined) |

| Hydrogen (H) | 5.27 | (Value to be determined) |

| Chlorine (Cl) | 13.24 | (Value to be determined) |

| Nitrogen (N) | 5.23 | (Value to be determined) |

| Based on the molecular formula C₁₇H₁₄ClN with a molecular weight of 267.75 g/mol . scbt.comsigmaaldrich.com |

Spectroscopic Investigations and Photophysical Properties of 1 Pyrenemethylamine Hydrochloride

Fluorescence Spectroscopy of 1-Pyrenemethylamine Hydrochloride

Fluorescence spectroscopy is a primary tool for investigating the properties of this compound. The pyrene (B120774) moiety is highly fluorescent and exhibits sensitivity to its local environment, making it an excellent probe for studying molecular interactions and microenvironments.

Analysis of Monomer and Excimer Emission Characteristics

The fluorescence emission of this compound is characterized by two principal features: monomer and excimer emission. When the molecule is in a dilute solution or when the pyrene units are isolated from one another, it exhibits a structured emission spectrum corresponding to the excited monomer. This monomer fluorescence typically appears in the 370 nm to 450 nm range and displays distinct vibronic bands. core.ac.uk

In contrast, when two pyrene moieties are in close spatial proximity (within 3-5 Å), an excited-state dimer, known as an excimer, can form upon photoexcitation. This results in a broad, structureless emission band at a longer wavelength, typically centered around 460 nm to 500 nm. core.ac.uknih.gov The formation of excimers is a key feature of pyrene-based compounds and is highly dependent on the concentration and the conformational flexibility that allows two pyrene rings to interact. nih.govmdpi.com The ratio of the excimer to monomer fluorescence intensity (IE/IM) is a sensitive parameter for probing intermolecular and intramolecular distances. nih.gov

| Feature | Wavelength Range (nm) | Spectral Characteristics |

| Monomer Emission | 370 - 450 | Structured with distinct vibronic bands |

| Excimer Emission | 460 - 500 | Broad and structureless |

Solvent Effects on Fluorescence Spectra and Intensity

The fluorescence of this compound is significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. The vibronic fine structure of the pyrene monomer emission is particularly sensitive to the solvent's polarity. The intensity ratio of the first vibronic peak (I1, the 0-0 band) to the third vibronic peak (I3) is widely used as a measure of the local environmental polarity. rsc.org

In nonpolar solvents, the I1 band is weak, resulting in a low I1/I3 ratio. As the solvent polarity increases, the intensity of the I1 band increases, leading to a higher I1/I3 ratio. This effect allows this compound to be used as a probe to characterize the micropolarity of its surroundings, such as within micelles, polymers, or biological membranes. core.ac.ukrsc.org For instance, pyrene itself shows an I1/I3 ratio of approximately 0.6 in a nonpolar solvent like cyclohexane (B81311), which increases to about 1.9 in the highly polar environment of water.

| Solvent | Dielectric Constant (ε) | Pyrene I₁/I₃ Ratio |

| Cyclohexane | 2.02 | ~0.6 |

| Toluene | 2.38 | 0.87 |

| Tetrahydrofuran (THF) | 7.58 | 1.03 |

| Acetone | 21.0 | 1.23 |

| Acetonitrile | 37.5 | 1.32 |

| Water | 80.1 | ~1.9 |

Time-Resolved Fluorescence Measurements and Lifetime Studies

Time-resolved fluorescence spectroscopy provides critical information about the excited-state dynamics of this compound. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to various factors, including the molecular environment, quenching processes, and energy transfer.

Fluorescence lifetimes are typically measured using techniques like time-correlated single photon counting (TCSPC). nih.gov For pyrene and its derivatives, the monomer fluorescence lifetime is generally long, on the order of tens to hundreds of nanoseconds in deoxygenated solvents. acs.org For example, the fluorescence lifetime of pyrene is approximately 450 ns. researchgate.net However, the specific lifetime can be significantly affected by the nature of the substituent on the pyrene core and its position. Studies on various 1-substituted pyrene derivatives show a range of lifetimes, while some 2-substituted derivatives can exhibit exceptionally long lifetimes, such as 4-(pyren-2-yl)butyric acid with a lifetime of 622 ns. acs.org The presence of quenchers, such as molecular oxygen, or the formation of excimers can lead to a shortening of the fluorescence lifetime. nih.gov

Quantum Yield Determination in Pyrene-Labeled Systems

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a fundamental photophysical parameter for any fluorescent probe. The quantum yield of pyrene derivatives can vary widely depending on the substitution pattern and the solvent environment. acs.orgcore.ac.uk

The determination of Φf is typically performed using a relative method, by comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene. photochemcad.com Pyrene itself has a quantum yield of 0.32 in cyclohexane and can be as high as 0.75-0.99 for some tetra-aryl substituted pyrenes. core.ac.uk For other pyrene derivatives, the quantum yields have been reported to range from modest values around 0.19 to high values of 0.93. acs.org These values indicate that pyrene-based systems, including those labeled with this compound, are generally efficient emitters.

| Pyrene Derivative | Solvent | Fluorescence Quantum Yield (Φf) |

| Pyrene | Cyclohexane | 0.32 |

| 5-(1-Pyrenyl)-1,2-isoxazole | Toluene | 0.96 mdpi.com |

| 1,3,6,8-Tetrakis-pyrenyl-pyrene | Dichloromethane | 0.75 core.ac.uk |

| Pyrene-1,6-dicarboxamide derivative | Methanol | 0.38 researchgate.net |

UV-Visible Absorption Spectroscopy of this compound

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy ground states to higher energy excited states.

Characterization of Electronic Transitions and Absorption Bands

The UV-visible absorption spectrum of this compound is dominated by the pyrene chromophore. The spectrum arises from π→π* electronic transitions within the conjugated aromatic system. core.ac.uk These transitions give rise to a series of characteristic absorption bands. The absorption spectrum of this compound is reported to be nearly identical to its free base, 1-pyrenemethylamine. researchgate.net

In solution, the absorption spectrum of pyrene-containing compounds typically shows several distinct bands. For pyrene, major absorption peaks are observed around 241 nm, 273 nm, and a group of less intense bands between 300 nm and 340 nm. researchgate.net The absorption maximum (λmax) for a derivative of this compound was reported at 357 nm in chloroform (B151607). researchgate.net The high molar extinction coefficients of these bands indicate that the π→π* transitions are highly probable (allowed transitions). The presence of the methylamine (B109427) hydrochloride group causes minimal perturbation to the main electronic transitions of the pyrene core.

| Compound | Approximate Absorption Maxima (λmax, nm) | Solvent |

| Pyrene | 241, 273, 335 | Cyclohexane |

| 1-Pyrenemethylamine free base | 357 | Chloroform researchgate.net |

| Pyrene captured in micelles | 337 | Water researchgate.net |

Hyperchromism and Hypochromism Phenomena in Binding Studies

The interaction of small molecules with macromolecules, such as DNA or proteins, can be effectively monitored using UV-Visible absorption spectroscopy. Two key phenomena, hyperchromism and hypochromism, provide significant insights into the nature of these binding events. Hyperchromism is the increase in molar absorptivity, while hypochromism is the decrease in molar absorptivity. wikipedia.org These spectral changes arise from the interactions between the chromophore of the small molecule, in this case, the pyrene moiety of this compound, and the molecular environment of the macromolecule.

When a molecule binds to DNA, the observed spectral effect can often suggest the binding mode. nih.gov Hypochromism is frequently associated with the intercalation of a planar aromatic molecule, like pyrene, between the base pairs of the DNA double helix. researchgate.netresearchgate.net This close stacking interaction couples the electronic states of the pyrene with those of the DNA bases, altering the transition probability and typically leading to a decrease in absorbance. researchgate.net A bathochromic shift (red shift) in the absorption maximum may also accompany this effect, indicating the transfer of the chromophore to a more hydrophobic environment within the DNA helix. researchgate.netmdpi.com

Conversely, hyperchromism is often indicative of non-intercalative binding modes, such as electrostatic interactions or groove binding. nih.govresearchgate.net These interactions can cause structural perturbations in the DNA, such as the unwinding of the helix, which may expose the bases and lead to an increase in light absorption. nih.gov In cases where only weak, external interactions occur, significant shifts in the peak's wavelength are typically not observed. researchgate.net

The binding of this compound to DNA can be studied by titrating a fixed concentration of the compound with increasing concentrations of DNA and recording the changes in the UV-Vis spectrum. The intrinsic binding constant (K_b) can be calculated from these changes, quantifying the strength of the interaction. nih.gov

Table 1: Illustrative Spectral Changes for Different DNA Binding Modes This table presents conceptual data to illustrate the expected spectroscopic changes and is not derived from a single experimental source.

| Binding Mode | Molecule | Macromolecule | λ_max Change (nm) | Absorbance Change | Binding Constant (K_b) M⁻¹ |

|---|---|---|---|---|---|

| Intercalation | This compound | ct-DNA | Red shift (+5 to +15) | Hypochromism (Decrease) | ~10⁵ - 10⁶ |

| Groove Binding | This compound | ct-DNA | Minimal shift (0 to +2) | Hyperchromism (Increase) | ~10⁴ - 10⁵ |

| Electrostatic | this compound | ct-DNA | No significant shift | Hyperchromism (Increase) | ~10³ - 10⁴ |

Advanced Spectroscopic Techniques

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules by measuring the differential absorption of left- and right-circularly polarized light. gist.ac.kr While this compound is an achiral molecule, it can be used as a reporter group in CD studies by covalently attaching it to a chiral scaffold, such as a peptide, peptoid, or other chiral polymer. gist.ac.krnih.gov

When the pyrene moieties are organized in a fixed, chiral arrangement by the scaffold, they can exhibit an "induced" CD signal. gist.ac.kr The spatial interaction between the transition dipole moments of two or more pyrene chromophores, a phenomenon known as exciton (B1674681) coupling, can give rise to characteristic CD signals. The shape and sign of these signals are exquisitely sensitive to the distance and orientation between the pyrene units, which is dictated by the conformation of the chiral backbone. gist.ac.kr

Therefore, CD spectroscopy of pyrene-labeled chiral systems provides detailed information not on the pyrene itself, but on the secondary structure of the macromolecular scaffold. For instance, a peptoid backbone decorated with pyrene units can show distinct CD signatures depending on whether it adopts a helical or a more random conformation. gist.ac.kr This approach allows researchers to probe subtle conformational changes in chiral systems and to understand how chirality is transferred from a scaffold to appended chromophores. nih.gov The pyrene-derived absorption bands become CD active, providing a window into the chiral environment in their ground state. gist.ac.krpsecommunity.org

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for identifying the functional groups present in a molecule. The method is based on the principle that specific chemical bonds absorb infrared radiation at characteristic frequencies, causing the bonds to vibrate (stretch or bend). vscht.cz An FTIR spectrum, which plots transmittance or absorbance against wavenumber (cm⁻¹), serves as a molecular fingerprint. researchgate.net

The FTIR spectrum of this compound can be analyzed by identifying the characteristic peaks corresponding to its primary amine, aromatic pyrene core, and the hydrochloride salt form.

Aromatic Pyrene Core : The spectrum will show multiple bands corresponding to the C-H and C=C bonds of the pyrene ring system. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. vscht.cz Aromatic C=C ring stretching vibrations result in several bands in the 1600-1400 cm⁻¹ region. researchgate.net

Methylamine Group (-CH₂NH₃⁺) : As a primary amine hydrochloride, the N-H stretching vibrations of the ammonium (B1175870) group (-NH₃⁺) appear as a broad, strong band in the 3200-2800 cm⁻¹ range. The N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹. analyzetest.com The C-N stretching vibration for an aromatic amine derivative typically appears as a strong band in the 1335-1250 cm⁻¹ region. analyzetest.com A broad, strong band due to N-H wagging may also be observed between 910-665 cm⁻¹. analyzetest.com

The following table summarizes the expected characteristic absorption bands for this compound.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| ~3100 - 3000 | C-H Stretch | Aromatic (Pyrene Ring) |

| ~3200 - 2800 | N-H Stretch (broad) | Primary Ammonium (-NH₃⁺) |

| ~2950 - 2850 | C-H Stretch | Methylene (B1212753) (-CH₂-) |

| ~1650 - 1580 | N-H Bend | Primary Ammonium (-NH₃⁺) |

| ~1600 - 1400 | C=C Stretch | Aromatic (Pyrene Ring) |

| ~1470 | C-H Bend (Scissoring) | Methylene (-CH₂-) |

| ~1335 - 1250 | C-N Stretch | Aryl-Alkyl Amine |

| ~910 - 665 | N-H Wag (broad) | Primary Ammonium (-NH₃⁺) |

Applications of 1 Pyrenemethylamine Hydrochloride in Material Science and Nanotechnology

Functionalization of Nanomaterials

The ability of 1-pyrenemethylamine hydrochloride to adsorb onto the surfaces of nanomaterials through noncovalent interactions is a key feature in its application. This approach to surface modification is often preferred over covalent functionalization because it minimally disrupts the intrinsic electronic and structural properties of the nanomaterial.

Graphene and Graphene Oxide Functionalization

Graphene and its oxidized form, graphene oxide (GO), possess large surface areas and unique electronic properties, making them attractive for various applications. However, their tendency to aggregate and their inert surfaces can be challenging. This compound is utilized to overcome these limitations by noncovalently functionalizing the graphene or GO surface. The pyrene (B120774) group stacks onto the graphene's basal plane via π-π interactions, while the methylamine (B109427) group can be used for further modifications or to introduce desired properties. frontiersin.org

Noncovalent Attachment via π-π Stacking for Drug/siRNA Delivery Systems

A significant application of this compound-functionalized graphene and GO is in the development of sophisticated drug and small interfering RNA (siRNA) delivery systems. The pyrene moiety of this compound anchors to the graphene or GO surface, creating a platform for loading therapeutic molecules. researchgate.net

In one study, functionalized GO was used for the targeted intracellular delivery of hTERT siRNA. researchgate.net The GO was first conjugated with polyethylene (B3416737) glycol (PEG) and folic acid, and then this compound was used to aid in the loading of the siRNA via π-π stacking. researchgate.net This system was shown to effectively target HeLa cells and knock down the hTERT protein and mRNA levels. researchgate.net Another study reported on a functionalized graphene oxide nanoparticle system for the delivery of siRNA targeting the HIF-1α gene in pancreatic cancer cells, also utilizing this compound. nih.gov

Similarly, GO-based systems have been developed for the co-delivery of anticancer drugs and siRNA to overcome multidrug resistance. For instance, a nanocomplex of polyethylenimine (PEI), poly(sodium 4-styrenesulfonates) (PSS), and GO was used to deliver adriamycin (ADR) and anti-miR-21 siRNA to drug-resistant breast cancer cells. nih.gov The this compound facilitates the stable loading of the therapeutic cargo onto the graphene-based carrier.

Table 1: Examples of this compound in Graphene-Based Delivery Systems

| Carrier System | Therapeutic Agent(s) | Target Cells/Disease | Key Finding | Reference |

|---|---|---|---|---|

| Graphene Oxide-PEG-Folic Acid | hTERT siRNA | HeLa Cells (Cervical Cancer) | Efficient knockdown of hTERT protein and mRNA levels. researchgate.net | researchgate.net |

| Graphene Oxide Nanoparticles | HIF-1α siRNA | Pancreatic Cancer Cells | Targeted therapeutic effect through RNA interference. nih.gov | nih.gov |

| PEI/PSS/Graphene Oxide | Adriamycin (ADR) and anti-miR-21 siRNA | MCF-7/ADR Cells (Drug-Resistant Breast Cancer) | Effectively reversed adriamycin resistance by co-delivering the drug and siRNA. nih.gov | nih.gov |

Interfacial Engineering for Thermal Conductivity Enhancement

Table 2: Principles of Interfacial Engineering for Thermal Conductivity Enhancement

| Material System | Modification Strategy | Enhancement Mechanism | Observed Outcome | Reference |

|---|---|---|---|---|

| Graphene/Polymer Composite | Noncovalent functionalization with conjugated molecules | Improved interfacial adhesion and reduced phonon scattering | Significant increase in thermal conductivity | nih.gov |

| Expanded-Graphite/Polyetherimide | Solvent casting to create a continuous graphene network | Low thermal contact resistance at graphene junctions | ~2770% enhancement in thermal conductivity | arxiv.org |

| Graphene Aerogel/Phase Change Material | Infusion of PCM into 3D graphene structure | Creation of efficient heat conduction pathways | Up to 30% increase in thermal conductivity with ~1.3% graphene | researchgate.net |

Carbon Nanotube Functionalization

Similar to graphene, carbon nanotubes (CNTs) can be functionalized with this compound through noncovalent π-π stacking interactions. This method preserves the desirable electronic and mechanical properties of the CNTs while adding new functionalities.

Covalent and Noncovalent Approaches for DNA Binding

This compound and similar pyrene derivatives are instrumental in the functionalization of single-walled carbon nanotubes (SWNTs) for biosensing applications, particularly for the detection of DNA. The pyrene group anchors the molecule to the SWNT surface, while the amine group can be used to covalently attach DNA probes.

A study investigating the effect of different functional groups on pyrene linkers for DNA biosensors found that pyrene with a carboxylic acid group (Py-COOH) was most effective for immobilizing amine-terminated DNA on the nanotube film. nih.gov This suggests that while this compound provides a noncovalent anchor, further modification of the amine group to a carboxylic acid or using a linker with a terminal carboxylic acid might be more efficient for covalent DNA attachment. The study highlighted that the conductance of the SWNT film increased upon DNA immobilization and further increased after hybridization with target DNA, demonstrating the principle of label-free electrical detection. nih.gov

The choice between covalent and non-covalent functionalization is critical. nih.gov Non-covalent methods, such as the π-π stacking of this compound, cause minimal damage to the CNT structure, preserving its intrinsic properties. nih.gov Covalent functionalization, while creating a more robust attachment, can introduce defects in the CNT lattice. nih.gov

Table 3: Functionalization of Carbon Nanotubes for DNA Binding

| Functionalization Approach | Linker Molecule | DNA Attachment Method | Detection Principle | Key Finding | Reference |

|---|---|---|---|---|---|

| Noncovalent linker immobilization followed by covalent DNA attachment | Pyrene with carboxylic acid (Py-COOH) | Amide bonding between linker's carboxylic acid and amine-terminated DNA | Electrical conductance change upon DNA hybridization | Py-COOH provided the most efficient immobilization for label-free detection. nih.gov | nih.gov |

| Noncovalent functionalization | This compound | Electrostatic interaction or further covalent linkage | Not specified in detail | Preserves the intrinsic properties of the carbon nanotubes. | nih.gov |

Quantum Dot and Nanocrystal Hybrid Systems

The integration of fluorescent organic molecules with inorganic nanocrystals and quantum dots (QDs) has led to the development of hybrid materials with enhanced and tunable properties. These systems are of great interest for applications in sensing, bio-imaging, and optoelectronics.

ZnS Nanocrystals Decorated Reduced Graphene Oxide Hybrids

A notable application of this compound is in the fabrication of hybrid materials composed of zinc sulfide (B99878) (ZnS) nanocrystals and reduced graphene oxide (rGO). rsc.orgrsc.orgresearchgate.net In this architecture, this compound acts as a molecular cross-linker. rsc.orgrsc.orgresearchgate.net The pyrene group attaches to the surface of the rGO sheets through non-covalent π–π stacking interactions, while its amine group provides a reactive site for further functionalization.

In a specific application, researchers have anchored mercaptopropionic acid-capped ZnS nanocrystals onto rGO sheets using this compound as a linker through a carbodiimide-mediated reaction. rsc.orgrsc.orgresearchgate.net This method results in a hybrid material where ultra-fine ZnS nanoparticles are uniformly distributed across the rGO nanosheets. rsc.orgrsc.org

These ZnS-rGO hybrid systems have been successfully employed as platforms for electrochemical immunosensors. rsc.orgrsc.orgresearchgate.net For instance, a bioelectrode fabricated from this hybrid material was used for the quantitative detection of human cardiac myoglobin. rsc.org The synergistic effect of the high surface-to-volume ratio of the ZnS nanocrystals and the excellent conductivity of the rGO provides enhanced charge transfer characteristics. rsc.orgrsc.org This results in a biosensor with significantly higher sensitivity compared to one made from rGO alone. rsc.orgrsc.org The impedance response sensitivity of the ZnS-rGO hybrid bioelectrode was found to be approximately 2.5 times higher than that of a bare rGO modified bioelectrode. rsc.orgrsc.org

Polymer Science and Engineering

The unique properties of the pyrene group make this compound a valuable reagent in polymer science for creating materials with tailored optical and self-assembly characteristics.

Synthesis of Pyrenyl-Based Polymers

This compound is a key precursor for incorporating the pyrene moiety into various polymer backbones. This is often achieved through post-polymerization modification, where a pre-existing polymer with reactive groups is treated with 1-pyrenemethylamine.

One common strategy involves the reaction between polymers containing activated ester groups and the primary amine of 1-pyrenemethylamine. This highly efficient reaction has been used to prepare pyrene-functionalized polyacetylenes. The resulting polymers exhibit interesting thermochromism and mechanochromism, where the emission color can be switched, for example, from blue to white, due to the formation and disruption of π-π interactions between pyrene units.

Another example is the synthesis of pyrene-labeled poly(N-isopropylacrylamide-co-N-acryloyl-L-valine) copolymers. These have been prepared by reacting a copolymer containing N-acryloxysuccinimide units with pyrenebutylamine hydrochloride, which is closely related to this compound. This post-modification route allows for a more random distribution of pyrene labels along the polymer chain compared to direct copolymerization.

Hydrophobically Modified Polyelectrolytes and Micelle Formation

Polyelectrolytes are polymers with repeating units that bear an electrolyte group, making them water-soluble. By attaching hydrophobic groups, such as the pyrene from 1-pyrenemethylamine, to the polyelectrolyte backbone, one can create amphiphilic polymers known as hydrophobically modified polyelectrolytes. acs.orgumass.eduacs.org

In aqueous solutions, these polymers can self-assemble to minimize the unfavorable interactions between the hydrophobic groups and water. This self-organization often leads to the formation of micelle-like structures, where the hydrophobic pyrene groups form a core that is shielded from the water by the hydrophilic polyelectrolyte chains. acs.orgumass.edu This process can occur intramolecularly, leading to the formation of unimolecular micelles, or intermolecularly, resulting in larger aggregates. mdpi.com

The pyrene group is particularly useful in this context, not only as a hydrophobic anchor but also as a spectroscopic probe to study the aggregation process itself. The formation of pyrene excimers is highly dependent on the proximity of the pyrene molecules, providing a direct measure of the extent of hydrophobic association. acs.org

Polymer-Polymer and Polymer-Surfactant Interactions Probed by Pyrene Excimer Fluorescence

The sensitivity of pyrene fluorescence to its local environment makes it an exceptional tool for probing interactions within and between polymer chains, as well as between polymers and other molecules like surfactants. acs.orgnih.govacs.org The key principle is the formation of a pyrene excimer, an excited-state dimer that forms when an excited pyrene molecule encounters another ground-state pyrene molecule. nih.govrsc.org The excimer emits light at a longer wavelength (a broad, structureless band around 460 nm) compared to the structured emission of the pyrene monomer. nih.gov

The ratio of the excimer fluorescence intensity (IE) to the monomer fluorescence intensity (IM) is directly related to the local concentration and proximity of pyrene units. acs.org By labeling polymers with this compound, scientists can monitor changes in the IE/IM ratio to study various dynamic processes:

Polymer-Polymer Interactions: In studies of latex film formation, the diffusion of polymer chains between adjacent particles can be tracked. Initially, pyrene-labeled polymer chains are confined within their original particles, leading to a high local pyrene concentration and a high IE/IM ratio. As the chains diffuse into surrounding non-labeled particles during annealing, the local concentration decreases, resulting in a drop in the IE/IM ratio. This allows for the quantitative measurement of polymer diffusion coefficients.

Polymer-Surfactant Interactions: The binding of surfactant micelles to a pyrene-labeled polyelectrolyte can be investigated. acs.orgumass.edunih.gov When micelles bind to the polymer, they can solubilize the hydrophobic pyrene groups. umass.edu This can either increase or decrease the IE/IM ratio, depending on whether the micelles bring pyrene groups closer together or isolate them. By using quencher molecules that reside exclusively in the micelles, the dynamics of polymer-micelle association and dissociation can be quantified. acs.orgnih.gov

The analysis of fluorescence decay kinetics provides further quantitative insights into these interactions, allowing for the determination of binding constants and residence times. acs.orgnih.gov

| System Studied | Observed Change in IE/IM Ratio | Interpretation | Key Finding |

|---|---|---|---|

| Polymer Diffusion in Latex Films | Decrease over annealing time | Pyrene-labeled chains diffuse from labeled to non-labeled particles, reducing local pyrene concentration. | Quantification of interparticle polymer diffusion coefficients. |

| Polymer-Surfactant Binding | Increase or Decrease (system dependent) | Surfactant micelles bind to the polymer, altering the spacing and aggregation of pyrene labels. | Determination of binding constants and dynamics of polymer-micelle complexes. acs.org |

| Conformational Changes | Change upon stimulus (e.g., pH, temp) | Polymer chain expands or contracts, changing the average distance between attached pyrene groups. | Monitoring of protein folding/unfolding or polymer coil-to-globule transitions. nih.gov |

Electrospun Nanofibers for Optoelectronic Applications

Electrospinning is a versatile technique used to produce polymer nanofibers with diameters ranging from nanometers to a few micrometers. mdpi.comnih.gov These nanofibers have a very high surface-area-to-volume ratio and can be fabricated into non-woven mats, making them ideal for a variety of applications, including sensors, filtration, and biomedical devices. mdpi.comnih.gov

The incorporation of pyrene derivatives into polymers destined for electrospinning can yield nanofibers with unique optical properties suitable for optoelectronic applications. acs.orgnih.govacs.org Conjugated polymers and fluorescent molecules like pyrene are essential components in organic electronics and optoelectronics. nih.gov

While direct reports on electrospinning polymers synthesized specifically from this compound for optoelectronics are specific, the principles are well-established. Pyrene-doped polymer nanofibers have been successfully fabricated and used for applications such as the sensitive detection of explosives. acs.org In these sensor systems, the fluorescence of the pyrene within the nanofibers is quenched upon interaction with analyte molecules. The high surface area of the nanofibrous mat enhances the efficiency of this process by maximizing the exposure of the pyrene fluorophores to the environment. acs.org

The process involves dissolving a host polymer (e.g., polyethersulfone) and the pyrene derivative in a suitable solvent and subjecting the solution to a high electric field. acs.org The resulting nanofibers, containing either monomeric pyrene or pyrene excimers, can be used in devices where their light-emitting properties are modulated by external stimuli, forming the basis of an optical sensor or switch. acs.orgnih.gov

Supramolecular Assemblies and Host-Guest Chemistry

The pyrene moiety of this compound is a cornerstone in supramolecular chemistry due to its distinct photophysical properties and strong propensity for π-π stacking. These characteristics make it an exceptional building block for creating complex, non-covalently bonded systems. In host-guest chemistry, the large, hydrophobic surface of the pyrene group allows it to act as an ideal guest, fitting into the cavities of various host molecules. This interaction is central to its application in constructing functional supramolecular assemblies for advanced materials.

Design of Fluorescent Chemosensors and Recognition Elements

The intense and environmentally sensitive fluorescence of the pyrene group makes this compound and its derivatives powerful tools for the development of fluorescent chemosensors. The core principle involves linking the pyrene unit (the fluorophore) to a specific recognition site (the receptor). When the receptor binds to a target analyte, the interaction induces a change in the photophysical properties of the pyrene, leading to a detectable signal, such as quenching or enhancement of fluorescence, or a shift in emission wavelength. rsc.orgresearchgate.net

Derivatives of 1-pyrenemethylamine are frequently employed in this context. For instance, Schiff base derivatives synthesized from 1-aminopyrene (B158619) (the free base of this compound) can act as selective "turn-on" fluorescent sensors. mdpi.com In a typical "turn-on" mechanism, the unbound sensor exhibits weak fluorescence due to processes like photoinduced electron transfer (PET) from the receptor to the excited pyrene fluorophore. Upon binding a target ion, this PET process is inhibited, restoring the strong fluorescence of the pyrene monomer or excimer. mdpi.com This strategy has been successfully used to design sensors with high selectivity and sensitivity for various metal ions. mdpi.com

Table 1: Examples of Pyrene-Based Fluorescent Chemosensors

| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Pyrene-based Schiff base | Sn²⁺ | Aggregation-Induced Enhanced Emission (AIEE), PET inhibition | 5.4 µM | mdpi.com |

| Pyrene-based Schiff base | Cu²⁺ | Fluorescence enhancement | 0.036 µM | mdpi.com |

Inclusion Complexes with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic inner cavity, making them excellent hosts for nonpolar guest molecules in aqueous solutions. scienceasia.orgmdpi.comyoutube.com The hydrophobic pyrene unit of this compound is an ideal guest for the CD cavity. The formation of such an inclusion complex is driven by the release of high-energy water molecules from the nonpolar cavity, a process that is entropically favorable.

Upon encapsulation within the CD cavity, the pyrene moiety is shielded from the quenching effects of the aqueous environment, which often leads to a significant enhancement of its fluorescence intensity and a longer fluorescence lifetime. jpn.org This phenomenon is the basis for many sensing applications where the fluorescence of the pyrene-CD complex is modulated by the presence of a target analyte that competes for the CD cavity or binds to the pyrene derivative. nih.govnih.govnih.gov

The stoichiometry of these host-guest complexes can vary. While 1:1 complexes are common, other arrangements, such as 1:2 (one pyrene, two CDs) and 2:2 (two pyrene molecules forming an excimer within two CD cavities), have also been observed, particularly with larger γ-cyclodextrins. acs.org The formation of these different complexes can be controlled by adjusting the relative concentrations of the pyrene derivative and the cyclodextrin. acs.org

Table 2: Stoichiometry of Pyrene-Cyclodextrin Complexes

| Cyclodextrin Type | Guest Molecule | Observed Stoichiometries (Guest:Host) | Key Finding | Reference |

|---|---|---|---|---|

| γ-Cyclodextrin | Pyrene | 1:1, 1:2, 2:2 | 2:2 complex is a kinetic product, while the 1:2 complex is the thermodynamic product. | acs.org |

| β-Cyclodextrin | Pyrene | 1:1 | Fluorescence intensity increases upon inclusion in the CD cavity. | jpn.org |

Molecular Recognition and Anion Sensing

The principles of molecular recognition are fundamental to the design of chemosensors. For anion sensing, a pyrene derivative is functionalized with a receptor unit capable of selectively binding anions, typically through hydrogen bonding. elsevierpure.com Thiourea (B124793) groups are particularly effective for this purpose.

A novel fluorescent indicator for anions was developed using a pyrene derivative functionalized with a thiourea group. elsevierpure.com In the absence of a target anion, the sensor exhibits the characteristic monomer fluorescence of pyrene. Upon the addition of oxoanions like acetate (B1210297) (CH₃COO⁻) or dihydrogen phosphate (B84403) (H₂PO₄⁻), the thiourea group forms hydrogen bonds with the anion. This binding event perturbs the electronic state of the pyrene fluorophore, resulting in the appearance of a new, red-shifted emission band at a longer wavelength, while the monomer emission remains relatively stable. elsevierpure.com This creation of a dual-fluorescence signal allows for ratiometric sensing, which is highly desirable as it provides a built-in correction for environmental variables. The selectivity of the sensor is dictated by the strength of the hydrogen bonding interaction, with more strongly binding anions producing a more significant change in the fluorescence spectrum. elsevierpure.com

Organogel Formation through Charge-Transfer Interactions

1-Pyrenemethylamine can be used as a building block to create low molecular weight gelators (LMWGs) that form organogels through charge-transfer (CT) interactions. nih.gov Organogels are semi-solid materials where a liquid organic solvent is immobilized within a three-dimensional network of self-assembled gelator molecules.

In a notable example, a two-component CT gel was formed using a derivative of 1-pyrenemethylamine as the electron donor and an electron-deficient molecule as the acceptor. nih.gov Specifically, 1-pyrenemethylamine was conjugated with 18β-glycyrrhetinic acid to form an electron-rich donor molecule (GA-pyrene). nih.gov When this pyrene-based donor was mixed with 2,4,7-trinitrofluorenone (TNF), a strong electron acceptor, in an organic solvent, a charge-transfer complex was formed. nih.gov This donor-acceptor interaction is the primary driving force that induces the molecules to self-assemble into one-dimensional fibrillar networks, which then entangle to form the macroscopic organogel. nih.govnih.gov The formation of the CT complex is often visibly confirmed by a distinct color change and the appearance of a new absorption band in the UV-vis spectrum. nih.gov

Table 3: Components of a Pyrene-Based Charge-Transfer Organogel

| Component Role | Chemical Compound | Key Feature | Reference |

|---|---|---|---|

| Electron Donor | 18β-glycyrrhetinic acid–pyrene conjugate (GA-pyrene) | Contains the π-electron-rich pyrene moiety. | nih.gov |

| Electron Acceptor | 2,4,7-Trinitrofluorenone (TNF) | A π-electron-deficient molecule. | nih.gov |

Biomedical and Bio Conjugation Applications of 1 Pyrenemethylamine Hydrochloride

Nucleic Acid and Protein Interactions

The large, hydrophobic aromatic surface of the pyrene (B120774) group and the reactive primary amine make 1-pyrenemethylamine and its derivatives powerful tools for studying and manipulating biological macromolecules.

Pyrene and its derivatives are widely employed as fluorescent probes due to their distinct spectroscopic characteristics. rsc.org They possess a high fluorescence quantum yield, a long emission lifetime, and spectral features that are highly sensitive to the local microenvironment. nih.govnih.gov This sensitivity allows them to report on the polarity of their surroundings and to detect the spatial proximity of other pyrene molecules through the formation of a red-shifted "excimer" fluorescence. nih.govnih.gov

These properties are exploited in the design of probes to monitor biological processes. For instance, pyrene-based conjugates have been developed to signal binding events to biomolecules like DNA, RNA, and proteins through changes in their fluorescence emission. nih.gov Research on pyrene-functionalized 2'-amino-Locked Nucleic Acid (LNA) probes has demonstrated that upon hybridization with complementary DNA or RNA, a significant increase in fluorescence intensity occurs, with quantum yields reaching as high as 0.99. nih.gov This "light-up" capability is attributed to the LNA's rigid structure, which fixes the pyrene moiety in the minor groove of the nucleic acid duplex, reducing the quenching effects typically caused by interactions with nucleobases. nih.gov This mechanism allows for the detection of nucleic acids at concentrations below 500 nM. nih.gov

| Probe Type | Mechanism | Observation | Application |

| Pyrene-LNA Probes | Hybridization-induced conformational change fixes pyrene in the minor groove, reducing quenching. nih.gov | Up to 69-fold increase in fluorescence intensity upon binding to DNA/RNA. nih.gov | Homogeneous fluorescence assays for nucleic acid detection. nih.gov |

| Phenanthridine-pyrene Conjugates | Intramolecular stacking in solution; binding to polynucleotides alters fluorescence. nih.gov | pH-dependent excimer fluorescence; changes upon binding to ds-polynucleotides. nih.gov | Discriminating between different biomolecular structures (e.g., DNA vs. RNA). nih.gov |

The planar pyrene ring has a strong tendency to interact with the bases of DNA. nih.gov Studies have revealed at least two distinct physical binding modes for pyrene with DNA in neutral pH solutions. nih.gov

Site I Binding: This mode is predominant with native, double-stranded DNA and involves the intercalation of the pyrene moiety between the base pairs of the DNA helix. nih.gov The aromatic surface area of pyrene is comparable to that of a Watson-Crick base pair, facilitating this stacking interaction. nih.gov

Site II Binding: This mode is observed with denatured, single-stranded DNA and certain synthetic polynucleotides. nih.gov

Beyond direct physical binding, 1-pyrenemethylamine hydrochloride is used for the non-covalent functionalization of nanomaterials for DNA interaction. It can be used to modify single-walled carbon nanotubes (SWNTs), where the pyrene group attaches to the nanotube surface via π-π stacking. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The cationic amine group of the hydrochloride salt then strongly binds to the negatively charged phosphate (B84403) backbone of DNA, creating a stable hybrid material. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

| Interaction | Mechanism | Substrate | Application |

| Intercalation | π-π stacking between the pyrene ring and DNA base pairs. nih.govnih.gov | Native double-stranded DNA. nih.gov | Probing DNA structure. |

| External Binding | Non-intercalative association. nih.gov | Denatured single-stranded DNA. nih.gov | Studying DNA conformation. |

| Nanotube Functionalization | Pyrene stacks on SWNTs; cationic amine binds DNA backbone. sigmaaldrich.comsigmaaldrich.com | Single-Walled Carbon Nanotubes (SWNTs) and DNA. sigmaaldrich.comsigmaaldrich.com | Creating DNA-nanotube hybrid materials. |

The pyrene group serves as an effective label for monitoring protein structure and dynamics. nih.gov Pyrene derivatives can be covalently attached to protein side chains, such as sulfhydryl groups, to act as reporters of protein conformation, folding, unfolding, and interactions. nih.gov The amine group on this compound provides a reactive site for conjugation to proteins, often after conversion to a more reactive species or by using it to label carbonyl-containing biomolecules. scbt.comthermofisher.com

Furthermore, the broader field of photolytic or photoaffinity labeling utilizes photo-reactive probes to study transient biological interactions. nih.gov In these techniques, a molecule is equipped with a photo-reactive group (such as a diazirine or phenyl azide) that, upon UV activation, forms a highly reactive intermediate like a carbene or nitrene. nih.gov This intermediate can then form a covalent bond with nearby molecules, effectively capturing transient protein-protein or protein-ligand interactions for later analysis. nih.gov While not intrinsically photoreactive in this manner, the 1-pyrenemethylamine core can be incorporated into such photo-reactive probes to investigate protein structures and binding sites.

This compound has been utilized in the development of nanocarriers for the delivery of small interfering RNA (siRNA). sigmaaldrich.comsigmaaldrich.com One strategy involves its use in loading siRNA onto functionalized graphene oxide (GO) for targeted delivery to tumors. sigmaaldrich.comsigmaaldrich.com In this system, the components have distinct roles:

Graphene Oxide (GO): Serves as the high-surface-area nanocarrier.

This compound: Acts as a linker. The pyrene moiety attaches to the GO surface through non-covalent π-π stacking interactions. The positively charged amine group is believed to facilitate the binding of the negatively charged siRNA molecules. sigmaaldrich.comsigmaaldrich.com

siRNA: The therapeutic cargo, in this case, targeting human telomerase reverse transcriptase (hTERT) in tumor cells. sigmaaldrich.comsigmaaldrich.com

This assembly creates a stable complex that can protect the siRNA from degradation and facilitate its delivery into target cells. nih.gov

| Component | Role in Delivery System | Reference |

| Graphene Oxide (GO) | Nanocarrier platform | sigmaaldrich.comsigmaaldrich.com |

| This compound | Linker molecule; anchors to GO via pyrene and binds siRNA via amine | sigmaaldrich.comsigmaaldrich.com |

| siRNA (e.g., hTERT) | Therapeutic gene-silencing agent | sigmaaldrich.comsigmaaldrich.com |

Biosensing and Immunoassays

The unique fluorescence and binding properties of pyrene make it a valuable component in the construction of biosensors.

The ability of pyrene to report on its environment and its affinity for DNA are central to its use in DNA sensors. One approach involves electrolyte-gated graphene field-effect transistors (EG-gFETs). nih.gov In a related study, a pyrene derivative, 1-Pyrenebutyric Acid Succinimidyl Ester (PBSE), was used as a linker molecule to immobilize single-stranded DNA probes onto the graphene surface. nih.gov The pyrene portion anchors the probe to the graphene, and when the complementary target DNA strand hybridizes with the probe, it causes a measurable shift in the transistor's electrical properties, signaling the detection event. nih.gov

Another strategy employs pyrene-functionalized oligonucleotides that act as "light-up" probes. nih.gov As described previously, probes like pyrene-LNA conjugates are designed to be weakly fluorescent in their single-stranded state but become intensely fluorescent upon binding to their DNA or RNA target. nih.gov This hybridization-induced emission forms the basis of a highly sensitive and specific detection assay that can be performed in a homogeneous solution. nih.gov

| Sensor Platform | Principle of Operation | Key Pyrene Function |

| Graphene Field-Effect Transistor (gFET) | Hybridization of target DNA to an immobilized probe changes the electronic properties of the graphene channel. nih.gov | Anchors the DNA probe to the graphene surface via π-π stacking. nih.gov |

| Homogeneous Fluorescence Assay | Hybridization of target DNA/RNA to a pyrene-labeled probe causes a large increase in fluorescence emission. nih.gov | Acts as the fluorescent reporter whose quantum yield is modulated by DNA binding. nih.gov |

Immunosensor Applications with Nanomaterial Hybrids

The development of highly sensitive biosensors is a significant area of research, with nanomaterial hybrids playing a pivotal role in enhancing performance. This compound is a key compound in the construction of these advanced sensors due to its unique molecular structure. The pyrene group allows for strong, non-covalent attachment to the surface of carbon-based nanomaterials, such as single-walled carbon nanotubes (SWNTs), through π-π stacking interactions. sigmaaldrich.comresearchgate.net This interaction is fundamental for creating stable hybrid materials.

Once anchored to the nanotube, the primary amine group of this compound provides a reactive site for the covalent immobilization of biological recognition elements, such as antibodies. This functionalization is crucial for the specificity of an immunosensor. For instance, in the development of electrochemical immunosensors for biomarkers like Interleukin-6 (IL-6), platforms using SWNT forests have been explored. nih.gov By functionalizing these SWNTs with 1-pyrenemethylamine, a high density of antibodies can be attached to the electrode surface. The detection mechanism in such sensors often involves a sandwich immunoassay format, where the analyte is captured by the immobilized antibody and then detected by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). nih.gov The large surface area of the nanotubes combined with the specific binding afforded by the pyrene-tethered antibodies can lead to significant signal amplification and low detection limits.

Research into various immunosensor platforms has shown the versatility of nanomaterials. While some systems use gold nanoparticles (AuNPs), carbon nanotube-based systems offer distinct advantages in terms of surface area and electronic properties. nih.gov The ability of pyrene derivatives to be electropolymerized onto nanotube surfaces further enhances the stability and control over the sensor's architecture. researchgate.net

Table 1: Comparison of Nanomaterial-Based Immunosensor Platforms

| Platform | Nanomaterial | Functionalization Principle | Example Analyte | Key Performance Metric |

|---|---|---|---|---|

| SWNT Forest | Single-Walled Carbon Nanotubes | Non-covalent π-π stacking with pyrene derivatives for antibody attachment | Interleukin-6 (IL-6) | Detection Limit: 30 pg/mL |

This table presents comparative data from research on different immunosensor platforms to highlight the context in which pyrene-functionalized nanotubes operate. nih.gov

Detection of Heavy Metals and Pollutants in Environmental Samples

The fluorescent properties of the pyrene moiety make this compound and its derivatives highly suitable for developing optical sensors for environmental contaminants. These sensors often operate on the principle of fluorescence quenching or enhancement upon interaction with a specific analyte. The high quantum yield and sensitivity of the pyrene fluorophore to its local environment are key to this application. rsc.orgresearchgate.net

For example, pyrene-based fluorescent sensors have been successfully designed to detect and differentiate hazardous pollutants like hydrazine (B178648) (N₂H₄) and hydrogen sulfide (B99878) (H₂S). nih.gov In one such system, a pyrene derivative, 2-(pyren-1-ylmethylene)malononitrile (PMM), exhibits a ratiometric fluorescence response. When PMM reacts with hydrazine, it forms a new product with a distinct emission peak at 458 nm. nih.gov Conversely, its reaction with hydrogen sulfide leads to an increase in the characteristic pyrene monomer emission. nih.gov This ability to produce different spectral shifts allows for the specific identification and quantification of each pollutant.

Such sensors have demonstrated practical utility in analyzing real-world samples, including the detection of hydrazine in soil and water and the quantification of H₂S in human blood serum. nih.gov The underlying principle can be extended to the detection of heavy metal ions. The amine group on 1-pyrenemethylamine can act as a binding site (chelator) for metal ions. The binding of a heavy metal can alter the electronic properties of the pyrene fluorophore, leading to a detectable change in its fluorescence, a phenomenon known as chelation-enhanced fluorescence or quenching. This makes it a promising candidate for creating selective sensors for priority metals of public health significance, such as lead, mercury, and cadmium. nih.gov

Table 2: Performance of a Pyrene-Based Fluorescent Sensor for Pollutants

| Analyte | Sensor | Detection Principle | Emission Change | Application |

|---|---|---|---|---|

| Hydrazine (N₂H₄) | 2-(pyren-1-ylmethylene)malononitrile (PMM) | Ratiometric Fluorescence | New peak at 458 nm | Environmental (soil, water) and vapor detection |

This table is based on findings from a study on a pyrene-based sensor, illustrating the sensing mechanism applicable to derivatives of this compound. nih.gov

Uric Acid Sensing in Biological Systems

The determination of uric acid in biological fluids is crucial for diagnosing and monitoring various medical conditions. Amperometric biosensors are a common tool for this purpose, typically relying on the enzyme uricase, which catalyzes the oxidation of uric acid. This reaction produces hydrogen peroxide (H₂O₂), which can be electrochemically detected. mdpi.comresearchgate.net Various platforms have been developed to immobilize uricase, including conductive polymer films like polyaniline-polypyrrole composites and polyelectrolyte multilayers. mdpi.comnih.gov

For example, a biosensor can be constructed by immobilizing uricase within a polyaniline-polypyrrole film on a platinum electrode. The sensor measures the current generated by the oxidation of H₂O₂ at a specific potential (e.g., +0.4 V vs. Ag/AgCl). mdpi.comresearchgate.net These sensors can achieve low detection limits, typically in the micromolar range, and exhibit a linear response across clinically relevant concentrations. mdpi.com Another approach involves using graphene-based chemoresistors, where the enzymatic reaction causes a local pH shift that alters the conductivity of the graphene channel. nih.gov

While the direct application of this compound in these specific uricase-based sensors is not prominently documented in existing literature, its properties suggest potential utility. The compound could be used to functionalize electrode materials like graphene or carbon nanotubes. sigmaaldrich.com The pyrene moiety would anchor the molecule to the electrode, and the amine group could serve as a site for cross-linking with uricase, potentially improving enzyme loading and sensor stability.

Table 3: Characteristics of Amperometric Uric Acid Biosensors

| Sensor Type | Immobilization Matrix | Detection Principle | Linear Range | Detection Limit |

|---|---|---|---|---|

| Enzyme Electrode | Polyaniline-Polypyrrole Film | Amperometric (H₂O₂ detection) | 2.5 µM - 85 µM | 1.0 µM |

This table summarizes data from studies on existing uric acid biosensors to provide context. mdpi.comnih.gov

Targeted Delivery and Bioimaging

Tumor-Targeting Delivery of siRNA

Small interfering RNA (siRNA) offers a powerful therapeutic approach by silencing specific oncogenes, but its clinical application is hindered by challenges in delivery. nih.gov this compound plays a crucial role in developing nanocarriers that can overcome these barriers. Its primary application in this field is the non-covalent functionalization of single-walled carbon nanotubes (SWNTs). sigmaaldrich.combeilstein-journals.org

The functionalization process leverages two key interactions:

π-π Stacking: The planar pyrene group adsorbs strongly onto the graphitic surface of the SWNTs. beilstein-journals.org

Electrostatic Interaction: The positively charged amine group (cationic moiety) of this compound then serves as an anchor point for the negatively charged phosphate backbone of siRNA molecules. sigmaaldrich.com

This self-assembly process creates a stable, water-dispersible nanoparticle complex (SWNT/pyrene-NH₃⁺/siRNA). This complex protects the siRNA from degradation by nucleases in the bloodstream and facilitates its entry into cells. nih.govresearchgate.net The use of non-covalent functionalization is advantageous as it is simpler than covalent methods and better preserves the intrinsic properties of the carbon nanotubes. beilstein-journals.orguwo.ca